Product packaging for 4H-thieno[3,2-b]pyrrole-5,6-dione(Cat. No.:)

4H-thieno[3,2-b]pyrrole-5,6-dione

Cat. No.: B13134850
M. Wt: 153.16 g/mol
InChI Key: HHUNESCYNLWDSP-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-b]pyrrole-5,6-dione is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science research. This versatile scaffold serves as a privileged structure in drug discovery, particularly for developing novel anticancer agents. Research indicates its derivatives exhibit mechanistic activity against diverse targets, including Pyruvate kinase M2 (PKM2), centromere-associated protein-E (CENP-E), the RON receptor tyrosine kinase, and Lysine-Specific Demethylase 1 (LSD1) . Its potential extends to other therapeutic areas such as anti-inflammatory applications and the treatment of giardiasis . Beyond medicinal chemistry, this compact, rigid structure is a valuable electron-accepting building block in material science. It is utilized in the synthesis of conjugated polymers and small molecules for organic electronic devices, contributing to high open-circuit voltage in organic solar cells and improved charge mobility in organic thin-film transistors . The compound facilitates extensive structural modifications, including annulation and various substituent patterns, making it a highly versatile synthon for research and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NO2S B13134850 4H-thieno[3,2-b]pyrrole-5,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

IUPAC Name

4H-thieno[3,2-b]pyrrole-5,6-dione

InChI

InChI=1S/C6H3NO2S/c8-4-5-3(1-2-10-5)7-6(4)9/h1-2H,(H,7,8,9)

InChI Key

HHUNESCYNLWDSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=O)C2=O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4h Thieno 3,2 B Pyrrole 5,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including the 4H-thieno[3,2-b]pyrrole-5,6-dione framework. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) NMR for Structural Confirmation and Ligand Environments

Proton (¹H) NMR spectroscopy is instrumental in confirming the successful synthesis of this compound derivatives and in understanding the electronic environment of the protons within the molecule. The chemical shifts (δ) of the protons are highly sensitive to their local environment, providing key insights into the structure.

For instance, in derivatives of the related dithieno[3,2-b:2',3'-d]pyrrole system, the protons on the thiophene (B33073) rings typically appear as singlets in the aromatic region of the spectrum. rsc.org The specific chemical shift values can be influenced by the nature and position of substituents on the pyrrole (B145914) nitrogen and the thiophene rings. For example, the introduction of electron-withdrawing or electron-donating groups can cause the signals to shift downfield or upfield, respectively.

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicitySolvent
Dibromide 6 derivativeTh-β-H7.31s[D8]THF
TIPS-substituted SN7 7Th-β-H7.25s[D8]THF

This table presents representative ¹H NMR data for protons on the thiophene ring of related thienopyrrole structures, illustrating typical chemical shift ranges.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The carbonyl carbons of the dione (B5365651) functionality are particularly characteristic, appearing at significantly downfield chemical shifts, typically in the range of 160-180 ppm. The chemical shifts of the carbons in the thiophene and pyrrole rings provide further confirmation of the fused ring system.

Compound/FragmentCarbon AtomChemical Shift (δ, ppm)Solvent
Dibromide 6 derivativeAromatic/Heterocyclic Carbons149.55, 140.41, 135.08, 127.07, 120.21, 119.41, 117.22, 98.57[D8]THF
TIPS-substituted SN7b 13Aromatic/Heterocyclic Carbons147.52, 137.57, 132.42, 131.94, 122.84, 122.17, 119.36, 115.65[D8]THF

This table showcases ¹³C NMR data for the aromatic and heterocyclic carbons in related thienopyrrole systems, highlighting the chemical shift ranges for these key structural elements.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, HETCOR) for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. wikipedia.orgscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.orgsdsu.edu This is crucial for tracing out the proton-proton networks within the substituent groups attached to the thienopyrrole core.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. wikipedia.orgsdsu.edu This is particularly useful for distinguishing between the various CH groups in the thiophene and pyrrole rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). scribd.comsdsu.edu This technique is vital for connecting different fragments of the molecule, for instance, linking a substituent on the nitrogen to the carbons of the pyrrole ring, and for identifying quaternary carbons which are not visible in HSQC spectra.

HETCOR (Heteronuclear Correlation) : Similar to HSQC, HETCOR also correlates heteronuclei (like ¹³C and ¹H) that are separated by a single bond.

The application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, even in highly complex derivatives of this compound. ipb.pt

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR provides key information about the carbonyl groups and the vibrations of the fused heterocyclic rings.

Analysis of Thiophene and Pyrrole Ring Vibrations

The FT-IR spectrum also contains a series of characteristic absorption bands arising from the stretching and bending vibrations of the thiophene and pyrrole rings. researchgate.netresearchgate.net These include:

C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.

C=C and C-N stretching vibrations within the rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

In-plane and out-of-plane C-H bending vibrations , which appear in the fingerprint region of the spectrum (below 1400 cm⁻¹).

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound and its derivatives are critical to understanding their potential in various optoelectronic applications. These properties are primarily investigated using UV-Vis and fluorescence spectroscopy.

Determination of Absorption Maxima (λmax) and Spectral Profiles

Derivatives of 4H-thieno[3,2-b]pyrrole, particularly those designed as donor-acceptor (D-A) systems, exhibit distinct absorption profiles. For instance, donor-acceptor small molecules incorporating a 4H-thieno[3,2-b]pyrrole donor unit and a benzo[c] nih.govacs.orgresearchgate.netthiadiazole acceptor show two primary absorption peaks. nih.govacs.org The higher energy peak, typically observed around 400-412 nm, is attributed to the π–π* transition along the conjugated backbone. nih.govacs.org A lower energy, more intense absorption band is also observed, which is characteristic of intramolecular charge transfer. nih.govacs.org

The specific absorption maxima (λmax) are highly dependent on the molecular structure, including the nature of the donor and acceptor units, the connecting spacer, and any peripheral substituents. For example, copolymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) often exhibit broad absorption in the visible range with onsets around 685 nm. acs.org The absorption spectra of these polymers can be influenced by the specific comonomer used. nih.gov In some cases, the introduction of different terminal acceptor groups can lead to a red-shift in the absorption spectrum.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The prominent low-energy absorption band in many this compound derivatives is a hallmark of intramolecular charge transfer (ICT) from the electron-rich donor portion to the electron-deficient acceptor portion of the molecule. nih.govacs.org In D-A systems containing the 4H-thieno[3,2-b]pyrrole donor, a peak appearing around 542-546 nm is attributed to ICT between the delocalized highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org

The efficiency of this charge transfer is a key factor in the performance of organic solar cells and other electronic devices. nih.gov The design of molecules with strong ICT characteristics is a common strategy to enhance their optoelectronic properties. For some pyrrolo[3,2-b]pyrrole-dione derivatives, a relaxation process involving symmetry breaking in the excited state can occur within a few picoseconds, leading to the formation of a charge-transfer state. rsc.org

Molar Absorption Coefficient Quantification

Solid-State Thin Film Absorption Spectroscopy

The absorption properties of this compound derivatives in the solid state, particularly in thin films, can differ significantly from their properties in solution. These changes are often attributed to intermolecular interactions and packing effects in the solid state.

For many derivatives, a red-shift in the absorption spectrum is observed when moving from solution to a thin film. nih.govacs.org This red-shift, which can be in the range of 14-16 nm for some thieno[3,2-b]pyrrole-based small molecules, indicates stronger intermolecular interactions in the solid film. nih.govacs.org In some cases, this shift can be more substantial, on the order of 50 nm, and is often accompanied by the appearance of a vibronic shoulder, suggesting an ordered arrangement with strong π-π stacking between the polymer backbones. acs.orgnycu.edu.tw However, in some instances, the absorption maxima in the solid state can be blue-shifted relative to the solution, which may be due to changes in the intensity of shorter-wavelength shoulders becoming the dominant feature. acs.org Interestingly, for certain copolymers like PBDTTPD, the UV-vis absorption in solution is very similar to that in the solid state, suggesting a rigid-rod conformation in both states. acs.org

Electrochemical Characterization (Cyclic Voltammetry - CV)

Cyclic voltammetry is a powerful technique used to investigate the electrochemical properties of molecules, providing valuable information about their oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels.

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials of this compound and its derivatives are determined from the onset of their respective peaks in a cyclic voltammogram. nih.govacs.orgacs.org These potentials are crucial for understanding the electronic structure and for designing materials for applications such as organic photovoltaics and field-effect transistors.

The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials using empirical formulas, for example: E_HOMO = -(E_ox + 4.4) eV and E_LUMO = -(E_red + 4.4) eV. nih.govacs.org Another common reference is ferrocene, where the HOMO and LUMO levels are calculated relative to the ferrocene/ferricenium (Fc/Fc+) redox couple. thieme-connect.decore.ac.uk

For example, two p-type donor-acceptor small molecules, TP-BT4T-TP and TP-BT2TT-TP, which incorporate the 4H-thieno[3,2-b]pyrrole unit, have HOMO/LUMO energies of -4.97/2.99 eV and -4.78/2.93 eV, respectively, as determined by CV. nih.govacs.org For a thieno[3,4-c]pyrrole-4,6-dione-based copolymer, PBDTTPD, the HOMO and LUMO energy levels were estimated to be -5.56 eV and -3.75 eV, respectively. acs.org These values are critical for predicting the open-circuit voltage and charge transfer dynamics in photovoltaic devices. acs.org

The electrochemical band gap can be calculated from the difference between the HOMO and LUMO levels and is often in good agreement with the optical band gap determined from the absorption spectrum. acs.org

Data Tables

Table 1: Optical and Electrochemical Properties of Selected Thieno[3,2-b]pyrrole Derivatives

CompoundAbsorption Maxima (λmax) in Solution (nm)Absorption Maxima (λmax) in Thin Film (nm)HOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)
TP-BT4T-TP412, 542Red-shifted by 14-16 nm-4.97-2.991.98
TP-BT2TT-TP400, 546Red-shifted by 14-16 nm-4.78-2.931.85
PBDTTPD~685 (onset)~685 (onset)-5.56-3.751.81
P1>800Blue-shifted max, onset red-shifted by ~20 nm-5.05-3.681.37
P2>800Blue-shifted max, onset red-shifted by ~50 nm-5.05-3.761.29

Data compiled from references nih.govacs.orgacs.orgacs.org. Note that for P1 and P2, the solution spectra also showed a shorter wavelength shoulder.

Table 2: Compound Names Mentioned in the Article

Abbreviation/NameFull Chemical Name
This compoundThis compound
TP-BT4T-TPA donor-acceptor molecule with 4H-thieno[3,2-b]pyrrole (TP) as the donor and benzo[c] nih.govacs.orgresearchgate.netthiadiazole (BT) as the acceptor, with a bithiophene spacer.
TP-BT2TT-TPA donor-acceptor molecule with 4H-thieno[3,2-b]pyrrole (TP) as the donor and benzo[c] nih.govacs.orgresearchgate.netthiadiazole (BT) as the acceptor, with a thienothiophene spacer.
PBDTTPDA copolymer of benzo[1,2-b:4,5-b']dithiophene (BDT) and thieno[3,4-c]pyrrole-4,6-dione (TPD).
DPPD3,6-diaryl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
P1Homopolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer.
P2Copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene.

Electrochemical Estimation of Frontier Molecular Orbital (FMO) Energy Levels (HOMO, LUMO)

The frontier molecular orbital (FMO) energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial parameters for organic semiconductor materials. They govern charge injection, charge transport, and the open-circuit voltage in photovoltaic devices. Cyclic voltammetry (CV) is a standard electrochemical technique used to estimate these energy levels. By measuring the onset oxidation (E_oxd) and reduction (E_red) potentials of a compound, the HOMO and LUMO levels can be calculated.

For polymers incorporating the thienopyrroledione moiety, the HOMO and LUMO levels can be effectively tuned by chemical modification. For instance, a copolymer based on benzo[1,2-b:4,5-b']dithiophene and thieno[3,4-c]pyrrole-4,6-dione, known as PBDTTPD, had its FMO levels determined by CV. The measurements yielded a HOMO level of -5.56 eV and a LUMO level of -3.75 eV, corresponding to an electrochemical bandgap of 1.81 eV, which aligns well with its optical bandgap of 1.8 eV. acs.org

In another study, homopolymers of thieno[3,4-c]pyrrole-4,6-dione derivatives were synthesized and characterized. nih.gov The CV analysis was performed in an acetonitrile (B52724) solution containing tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte. nih.gov The energy levels were calculated using the formulas: E_HOMO = -(E_oxd + 4.72) eV and E_LUMO = -(E_red + 4.72) eV. The resulting polymers exhibited low-lying HOMO and LUMO levels, which is desirable for certain electronic applications. nih.gov For example, polymer P1 showed a HOMO level of -5.64 eV and a LUMO of -3.74 eV. nih.gov

Comparing different polymer structures reveals the impact of the monomer unit. Bithienopyrroledione (bi-TPD) based polymers, P1 and P2, were found to have deeper HOMO energy levels compared to their mono-thienopyrroledione (TPD) analogue, P3. rsc.org This lowering of the HOMO level is a key strategy in designing high-efficiency polymer solar cells. nycu.edu.tw

CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Reference
PBDTTPD-5.56-3.751.81 acs.org
P1 (TPD Homopolymer)-5.64-3.741.90 nih.gov
P2 (TPD Homopolymer)-5.61-3.721.89 nih.gov
P3 (TPD Homopolymer)-5.64-3.891.75 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for confirming the molecular weight of newly synthesized thienopyrroledione derivatives and for studying their fragmentation patterns to verify their structure. While detailed fragmentation analysis for the parent this compound is not extensively documented in readily available literature, studies on its N-alkyl-substituted thieno[3,4-c]pyrrole-4,6-dione isomers provide valuable insights.

Atmospheric pressure photoionization (APPI) mass spectrometry has been used to analyze these derivatives. researchgate.net A key observation in the spectra of several N-alkyl substituted compounds was the presence of an [M-H]⁺ peak. researchgate.net This ion can be formed through several mechanisms, including the transfer of a hydrogen atom from the analyte's radical cation or the removal of a hydride from the neutral molecule. researchgate.net The fragmentation patterns were observed to be dependent on the nature of the dopant (e.g., toluene, anisole, acetone) used during the APPI process, indicating that the ionization conditions can influence the resulting mass spectrum. researchgate.net For some synthesized polymers, elemental analysis and NMR spectroscopy are used to complement mass spectrometry for full structural confirmation. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Analysis

For polymeric derivatives of this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution. This information is critical as the molecular weight significantly influences the polymer's processability, film-forming properties, and ultimately, the performance of electronic devices. GPC separates polymer chains based on their size in solution, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Research on various copolymers incorporating the thienopyrroledione (TPD) unit showcases the utility of GPC. For instance, a series of bi-TPD and mono-TPD based polymers were characterized using high-temperature GPC at 150 °C in a 1,2,4-trichlorobenzene (B33124) eluent, with polystyrene as the standard. rsc.orgrsc.org The results showed a wide range of molecular weights, from a low of 7.1 kDa for a poorly soluble polymer (P4) to a high of 154 kDa for polymer P3. rsc.orgrsc.org The PDI values for these polymers ranged from 2.29 to 4.99, indicating varying breadths of molecular weight distribution. rsc.orgrsc.org

It is noted, however, that the accurate determination of molecular weight for some conjugated polymers can be challenging due to potential aggregation in solution, which can lead to an overestimation of the molecular weight. ulb.ac.be

PolymerMn (kDa)PDI (Mw/Mn)GPC ConditionsReference
P1 (bi-TPD based)82.92.88150 °C, 1,2,4-trichlorobenzene rsc.orgrsc.org
P2 (bi-TPD based)53.32.29150 °C, 1,2,4-trichlorobenzene rsc.orgrsc.org
P3 (mono-TPD based)1544.99150 °C, 1,2,4-trichlorobenzene rsc.orgrsc.org
PBTTPD251.4Chloroform (B151607) eluent nycu.edu.tw
PBDTTPD132.6140 °C, TCB eluent acs.org
P1 (TPD Homopolymer)174.71.3Not specified nih.gov

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability

The thermal stability of a material is a critical factor for device longevity and operational reliability, especially for applications that may involve elevated temperatures during processing or use. Thermogravimetric Analysis (TGA) is employed to evaluate this property by measuring the change in a sample's mass as a function of temperature. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key parameter derived from TGA.

Derivatives of this compound, particularly in polymeric forms, generally exhibit good to excellent thermal stability. A copolymer known as PBTTPD was found to have a decomposition temperature greater than 400 °C, indicating high thermal robustness. nycu.edu.tw Similarly, another copolymer, PBDTTPD, was reported to be thermally stable up to 380 °C. acs.org A small-molecule derivative, TBTT-1, was also characterized by TGA, with analysis performed under a nitrogen atmosphere at a heating rate of 10 °C/min to determine its degradation profile. acs.org This high thermal stability is a significant advantage, ensuring that the materials can withstand the thermal stresses of device fabrication and operation without significant degradation.

CompoundDecomposition Temperature (Td)Reference
PBTTPD>400 °C nycu.edu.tw
PBDTTPDStable up to 380 °C acs.org
TBTT-1Data available in reference acs.org

Computational Chemistry and Theoretical Investigations of 4h Thieno 3,2 B Pyrrole 5,6 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4H-thieno[3,2-b]pyrrole-5,6-dione. By employing various functionals and basis sets, researchers can accurately predict molecular geometries, electronic structures, and other key parameters.

Molecular Geometry Optimization and Conformational Analysis

The optimization of molecular geometry is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of thieno[3,4-c]pyrrole-4,6-dione (B1257111), a related compound, DFT calculations have been used to determine their structural properties. nih.govacs.org These calculations often reveal a high degree of planarity, which is a desirable characteristic for organic electronic materials as it facilitates intermolecular charge transport. acs.org

For instance, in a study of A2–D–A1–D–A2 type molecules with a thieno[3,4-c]pyrrole-4,6-dione core, the dihedral angles were found to be very small, ranging from 0.006° to 0.434°, indicating a nearly planar structure. acs.org This planarity is crucial for the stability and electronic properties of the molecules. The bond lengths between donor and terminal acceptor units in these molecules were calculated to be between 1.41 and 1.43 Å, suggesting significant conjugation due to the delocalization of π-electrons. acs.org

Table 1: Selected Dihedral Angles in Thieno[3,4-c]pyrrole-4,6-dione Based Molecules

MoleculeDihedral Angle (Φ1) (°)Dihedral Angle (Φ2) (°)
Reference Molecule0.0070.006
W1~0.01~0.01
W2~0.02~0.02
W3~0.43~0.43
W4~0.01~0.01
W5~0.01~0.01
W6~0.01~0.01
W7~0.01~0.01

Note: Data adapted from a study on A2–D–A1–D–A2 type molecules with a thieno[3,4-c]pyrrole-4,6-dione core. acs.org

Electronic Structure Analysis and Electron Distribution Density

The electronic structure of a molecule dictates its chemical behavior and physical properties. DFT calculations provide a detailed picture of the electron distribution within a molecule. In donor-acceptor molecules containing a thieno[3,4-c]pyrrole-4,6-dione unit, the electron density of the highest occupied molecular orbital (HOMO) is often located on the donor and central acceptor regions, while the lowest unoccupied molecular orbital (LUMO) density is spread across the entire molecule or concentrated on the terminal acceptors. acs.org This separation of HOMO and LUMO is a key feature for efficient charge transfer in organic solar cells.

The distribution of electron density is also influenced by the electronegativity of the constituent atoms, which can affect the energy levels of the HOMO and LUMO. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining many chemical reactions and electronic phenomena. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties, such as its excitability and transparency. nih.gov

For thieno[3,4-c]pyrrole-4,6-dione-based polymers, the HOMO levels have been found to be lower than those of benchmark polymers like P3HT by 0.24–0.57 eV, which can enhance device stability. nih.gov The HOMO-LUMO gap in these materials can be tuned by modifying the molecular structure. For instance, in a series of A2–D–A1–D–A2 molecules, the band gap ranged from 1.95 to 2.21 eV. acs.org The spatial distribution of these orbitals is also crucial; typically, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts, facilitating charge separation upon photoexcitation. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Band Gaps of Thieno[3,4-c]pyrrole-4,6-dione Based Molecules

MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)
Reference Molecule-5.86-3.632.23
W1-5.58-3.631.95
W2-5.70-3.552.15
W3-5.95-3.582.37
W4-5.75-3.552.20
W5-5.79-3.582.21
W6-5.66-3.452.21
W7-5.62-3.402.22

Note: Data adapted from a study on A2–D–A1–D–A2 type molecules with a thieno[3,4-c]pyrrole-4,6-dione core. acs.org

Prediction of Optical Absorption Spectra (λmax)

Time-dependent DFT (TD-DFT) is a widely used method for predicting the optical absorption spectra of molecules. The maximum absorption wavelength (λmax) is a key parameter that determines the color of a substance and its potential for applications in devices like organic solar cells.

For a series of designed molecules with a thieno[3,4-c]pyrrole-4,6-dione core, the predicted λmax values in the gas phase ranged from 672 to 768 nm. acs.org These values are often red-shifted in a solvent, with predicted λmax values in chloroform (B151607) ranging from 715 to 839 nm. acs.org The choice of DFT functional can significantly impact the accuracy of these predictions. For a reference molecule, the MPW1PW91 functional provided a λmax value (719 nm) that was very close to the experimental value (728 nm). nih.gov

Table 3: Predicted Maximum Absorption Wavelengths (λmax) of Thieno[3,4-c]pyrrole-4,6-dione Based Molecules

Moleculeλmax (gas phase, nm)λmax (chloroform, nm)
Reference Molecule673719
W1768839
W2698752
W3672715
W4705760
W5700755
W6710766
W7715772

Note: Data adapted from a study on A2–D–A1–D–A2 type molecules with a thieno[3,4-c]pyrrole-4,6-dione core. acs.org

Modeling of Solvent Effects on Electronic Properties (e.g., Polarized Continuum Model - PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarized Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on the electronic properties of a molecule. acs.org

In the context of thieno[3,4-c]pyrrole-4,6-dione derivatives, PCM has been used to calculate the UV-visible absorption peaks in a solvent medium like chloroform. acs.org These calculations typically show a red-shift in the absorption spectra when moving from the gas phase to a solvent, which is consistent with experimental observations. acs.org This effect is due to the stabilization of the excited state by the polar solvent.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of a molecule, which can be important for understanding its processing and morphology in thin films.

Theoretical Studies on Aromaticity and Electron Delocalization within the Fused System

The degree of aromaticity and the extent of electron delocalization are fundamental properties that dictate the stability, reactivity, and electronic characteristics of conjugated systems like this compound. While direct theoretical studies quantifying the aromaticity of this specific molecule are not extensively documented in the literature, insights can be drawn from computational analyses of its structural isomer, thieno[3,4-c]pyrrole-4,6-dione (TPD), and related polymeric systems.

Computational studies on TPD-based molecules have shown that the fused ring system exhibits a high degree of planarity, a key indicator of significant π-electron delocalization across the molecular framework. This planarity is crucial for efficient charge transport in organic semiconductor applications. The electron-withdrawing nature of the dione (B5365651) functionality in the pyrrole (B145914) ring, coupled with the electron-rich thiophene (B33073) ring, creates a push-pull system that further enhances electron delocalization.

In polymers incorporating the thieno[3,2-b]pyrrole-5,6-dione moiety, the delocalization of π-electrons along the polymer backbone is a critical factor in determining their electronic properties. The fused heterocyclic unit can exist in two resonance forms: an aromatic form and a quinoid form. The quinoid form, with its more pronounced π-electron delocalization along the backbone, is generally associated with a higher Highest Occupied Molecular Orbital (HOMO) energy level and, consequently, a lower bandgap. The ability of the this compound unit to support this quinoidal resonance structure is a key aspect of its utility in low bandgap polymers.

Structure-Electronic Property Relationships through Computational Design

Computational design, leveraging quantum chemical calculations, has emerged as a powerful tool for predicting the electronic properties of new materials based on the this compound core and its isomers. By systematically modifying the molecular structure and calculating the resulting electronic parameters, researchers can establish clear structure-property relationships. These relationships are vital for tailoring molecules with specific HOMO/LUMO energy levels, bandgaps, and charge transport characteristics.

Studies on donor-acceptor molecules based on the isomeric thieno[3,4-c]pyrrole-4,6-dione (TPD) core provide a clear illustration of this approach. In these studies, the central TPD acceptor unit is flanked by donor moieties, and the terminal positions are capped with other acceptor groups, creating an A2-D-A1-D-A2 framework. squarespace.com DFT calculations, often using the B3LYP functional and a 6-31G(d) basis set, are performed on these systematically varied structures to determine their optimized geometries, dihedral angles, and frontier molecular orbital energies. squarespace.comnih.gov

The planarity of the molecular backbone is a critical factor influencing electronic properties. Small dihedral angles between the constituent aromatic rings lead to better π-orbital overlap and, consequently, more effective electron delocalization. The table below, based on data for TPD-based molecules, demonstrates how different terminal acceptor groups can influence the planarity and electronic properties of the molecule. nih.gov

MoleculeTerminal AcceptorDihedral Angle (Φ1/Φ2) (°)HOMO (eV)LUMO (eV)Bandgap (eV)
Reference-0.007 / 0.006---
W12-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile0.012 / 0.011-5.99-3.512.48
W22-(1,1-dicyanomethylene)rhodanine0.043 / 0.041-6.04-3.712.33
W33-ethyl-2-thioxothiazolidin-4-one0.009 / 0.008-5.84-3.222.62
W42-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile0.434 / 0.433-5.99-3.512.48
W52,2'-(ethene-1,2-diyl)bis(3-oxo-2,3-dihydro-1H-indene-1-ylidene-2-malononitrile)0.015 / 0.014-6.01-3.612.40
W62,2'-(thiophene-2,5-diyl)bis(2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile)0.021 / 0.020-6.07-3.652.42
W72-(dicyanomethylene)croconate0.010 / 0.009-6.21-3.992.22

Data adapted from a computational study on thieno[3,4-c]pyrrole-4,6-dione based molecules. nih.gov

These computational results show a clear trend: the introduction of different terminal acceptor groups systematically modulates the HOMO and LUMO energy levels, and thus the electronic bandgap of the molecule. For instance, the use of a croconate-based acceptor (W7) leads to a significant lowering of both the HOMO and LUMO levels and results in the smallest bandgap in the series.

Furthermore, the nature of the donor unit copolymerized with a thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor has a profound impact on the electronic properties of the resulting polymer. For example, a copolymer of TPD with benzo[1,2-b:4,5-b']dithiophene (BDT), denoted as PBDTTPD, was computationally and experimentally characterized. acs.org The HOMO and LUMO energy levels were determined to be -5.56 eV and -3.75 eV, respectively, leading to an electrochemical bandgap of 1.81 eV. acs.org This demonstrates how the combination of specific donor and acceptor units can be used to fine-tune the electronic properties for applications such as organic solar cells. acs.orgrsc.org

Reactivity and Transformation Pathways of 4h Thieno 3,2 B Pyrrole 5,6 Dione

Reactions at the Carbonyl Groups

The presence of two adjacent carbonyl groups in the five-membered ring makes this moiety a focus for various transformations, including nucleophilic attacks and reductions.

Nucleophilic Additions and Condensations

The carbonyl carbons of the dione (B5365651) are electrophilic and thus susceptible to attack by nucleophiles. These reactions are fundamental to constructing more complex molecular architectures. While specific examples for 4H-thieno[3,2-b]pyrrole-5,6-dione are not extensively documented, the reactivity can be inferred from similar dione structures. For instance, related heterocyclic diones readily participate in condensation reactions.

One common transformation is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a carbonyl group. In the context of the dione, this could proceed with reagents like malononitrile (B47326) or cyanoacetic esters in the presence of a basic catalyst. Another potential reaction is the aldol (B89426) condensation, which could occur intramolecularly or intermolecularly if appropriate enolates are formed. For example, three-component condensation reactions involving a dione (like 1,3-cyclohexanedione), an aromatic aldehyde, and malononitrile are used to synthesize fused 4H-pyran derivatives. scielo.br This highlights the capability of dione systems to act as key building blocks in multicomponent reactions. scielo.br

Wolff–Kishner Reductions of the Dione

The Wolff-Kishner reduction is a robust method for the complete reduction of carbonyl functionalities (ketones and aldehydes) to their corresponding methylene (CH₂) groups. byjus.compharmaguideline.com This reaction is conducted under strong basic conditions, typically using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.com

For this compound, this reduction would target both carbonyl groups. The reaction proceeds through the formation of a hydrazone intermediate at each carbonyl, which then, upon deprotonation by the strong base, collapses to form a carbanion and releases stable nitrogen gas (N₂). wikipedia.orgyoutube.com The resulting carbanion is subsequently protonated by the solvent to yield the final reduced product. pharmaguideline.com The driving force for this irreversible reaction is the formation of the highly stable dinitrogen molecule. youtube.com

The application of the Wolff-Kishner reduction to the dione would result in the conversion of the 5,6-dione to the corresponding 5,6-dihydro-4H-thieno[3,2-b]pyrrole.

Table 1: Mechanism of the Wolff-Kishner Reduction

Step Description
1. Hydrazone Formation The ketone or aldehyde condenses with hydrazine (NH₂NH₂) to form a hydrazone intermediate. byjus.comwikipedia.org
2. Deprotonation The terminal nitrogen of the hydrazone is deprotonated by a strong base (e.g., KOH), forming a hydrazone anion. byjus.comwikipedia.org
3. Tautomerization The anion undergoes tautomerization, forming a diimide anion and a new carbon-hydrogen bond after protonation by the solvent. masterorganicchemistry.comwikipedia.org
4. Elimination of N₂ A second deprotonation leads to the collapse of the intermediate, releasing a stable nitrogen molecule (N₂) and forming a carbanion. pharmaguideline.comyoutube.com

| 5. Protonation | The carbanion is rapidly protonated by the solvent to give the final alkane product. pharmaguideline.com |

Reactions Involving the Pyrrole (B145914) Nitrogen Atom

The pyrrole nitrogen atom, while part of an aromatic system, retains nucleophilic character and is a key site for functionalization through substitution, alkylation, and acylation reactions.

Electrophilic Substitution on Nitrogen

The lone pair of electrons on the pyrrole nitrogen atom is integral to the aromaticity of the five-membered ring. libretexts.org This delocalization reduces the basicity of the nitrogen compared to aliphatic amines. libretexts.org However, the nitrogen still acts as a nucleophile and can attack various electrophiles. idc-online.com Direct electrophilic substitution on the nitrogen is a common and effective method for introducing substituents at the N-4 position of the thieno[3,2-b]pyrrole core. These reactions, such as N-alkylation and N-acylation, proceed by the nitrogen atom attacking an electrophilic carbon, leading to the formation of a new nitrogen-carbon bond. idc-online.com

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are powerful methods for modifying the electronic properties and solubility of the thienopyrrole scaffold. These reactions typically involve treating the N-H group with an appropriate electrophile in the presence of a base.

N-Alkylation is commonly achieved using alkyl halides (e.g., alkyl iodides, bromides) or sulfates in the presence of a base like potassium hydroxide, sodium hydride (NaH), or potassium carbonate (K₂CO₃). organic-chemistry.org The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity and facilitating the subsequent attack on the alkylating agent. organic-chemistry.org For instance, the N-alkylation of various heterocyclic compounds, including indoles and pyrroles, proceeds efficiently under these conditions. organic-chemistry.org

N-Acylation introduces an acyl group onto the nitrogen atom, typically using acyl chlorides or anhydrides as electrophiles. These reactions are often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Friedel-Crafts acylation conditions can also be applied. Studies on related 2,5-di(thienyl)pyrroles have shown that acetylation can be achieved, demonstrating the viability of this transformation on the pyrrole nitrogen.

Table 2: Examples of N-Alkylation and N-Acylation Reagents

Reaction Type Reagent Class Specific Example Product Type
N-Alkylation Alkyl Halide Iodomethane (CH₃I) N-Methylated Product
Alkyl Halide Benzyl (B1604629) Bromide (BnBr) N-Benzylated Product
Alkyl Halide Dodecyl Bromide N-Dodecylated Product
N-Acylation Acyl Halide Acetyl Chloride (CH₃COCl) N-Acetylated Product
Acid Anhydride Acetic Anhydride ((CH₃CO)₂O) N-Acetylated Product

Advanced Research Applications of 4h Thieno 3,2 B Pyrrole 5,6 Dione in Organic Materials Science

Role as a Building Block in Conjugated Polymers for Optoelectronic Applications

The incorporation of the 4H-thieno[3,2-b]pyrrole-5,6-dione moiety into conjugated polymers has led to the development of high-performance materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its inherent properties allow for precise control over the electronic and structural characteristics of the resulting polymers.

Design of Donor-Acceptor (D-A) Copolymers Incorporating the Dione (B5365651) Unit

A prevalent strategy in designing high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. In this molecular design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. The this compound unit, often in its dimerized thienoisoindigo (TII) form, serves as a potent acceptor moiety. acs.org

Researchers have synthesized a variety of D-A copolymers by pairing the TII acceptor with different donor units through methods like Stille or Suzuki-Miyaura coupling. acs.org The selection of the donor unit is crucial as it directly influences the properties of the final polymer. Common donor moieties copolymerized with TII and its derivatives include:

Benzodithiophene (BDT) acs.orgresearchgate.net

Cyclopentadithiophene acs.org

Fluorene acs.org

Dithienothiophene acs.org

(E)-2-(2-(thiophen-2-yl)vinyl)thiophene (TVT) researchgate.net

This modular approach allows for the systematic tuning of the polymer's properties for specific applications. For instance, two D-A polymers, PBTPBF-HH and PBTPBF-TT, were synthesized based on a derivative of this compound and a TVT unit, demonstrating the versatility of this design strategy. researchgate.netresearchgate.net

Influence of the Dione Unit on Polymer Electronic Structure and Bandgap Tuning

The strong electron-withdrawing character of the thieno[3,2-b]pyrrole-5,6-dione unit induces significant intramolecular charge transfer (ICT) between the donor and acceptor moieties along the polymer chain. acs.org This ICT interaction is a key factor in determining the polymer's electronic structure, particularly its frontier molecular orbital (HOMO and LUMO) energy levels and its optical bandgap.

The incorporation of this dione unit effectively lowers both the HOMO and LUMO energy levels of the copolymer and dramatically reduces the bandgap. acs.org This is because the ICT from the donor to the acceptor unit creates a new, lower-energy absorption band in the visible or near-infrared region of the spectrum. researchgate.net This bandgap tunability is critical for optoelectronic applications. For OPVs, a low bandgap allows the material to absorb a broader range of the solar spectrum, potentially increasing the short-circuit current.

Research has demonstrated the achievement of exceedingly low bandgaps, ranging from 1.0 to 1.6 eV, in copolymers featuring the TII unit. acs.org In some cases, polymers incorporating derivatives of this compound have exhibited remarkably low bandgaps of approximately 0.8 eV. researchgate.netresearchgate.net

Table 1: Bandgap of Polymers Incorporating Thieno[3,2-b]pyrrole-5,6-dione Derivatives

Polymer NameDonor UnitAcceptor UnitOptical Bandgap (eV)
PFTFIFluoreneThiophene (B33073) Isoindigo1.62
PFTTFIFluorene, ThiopheneThiophene Isoindigo1.63
PTIIG-TVT(E)-2-(2-(thiophen-2-yl)vinyl)thiopheneThienoisoindigo~0.45 cm²/Vs (hole mobility)
PBTPBF-HH/TT(E)-2-(2-(thiophen-2-yl)vinyl)thiophene(3E,7E)-3,7-bis(4-(2-decyltetradecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione~0.8

Data compiled from multiple sources. acs.orgresearchgate.netcore.ac.uk

Control of Polymer Chain Conformation and Inter-chain Interactions

Beyond tuning the electronic properties, the rigid and planar structure of the thieno[3,2-b]pyrrole-5,6-dione unit plays a crucial role in controlling the morphology of the polymer in the solid state. Replacing the benzene (B151609) rings of the common isoindigo acceptor with thiophene rings to form TII enhances the planarity of the polymer backbone. acs.org This improved planarity facilitates stronger intermolecular π-π stacking interactions between polymer chains. acs.orgresearchgate.net

These strong inter-chain interactions are highly beneficial for charge transport. A well-ordered, co-planar arrangement of polymer chains creates efficient pathways for charge carriers (holes or electrons) to hop between chains, leading to higher charge carrier mobility. acs.org For example, introducing a TVT moiety into a TII-based polymer backbone was shown to impart higher crystallinity and increase the molecular packing density, resulting in a significantly increased hole mobility of ~0.45 cm² V⁻¹ s⁻¹. acs.org Similarly, modifications like fluorination can lock the conformation of the polymer backbone, leading to smaller π-π stacking distances and stronger interchain interactions, which ultimately boosts device performance. researchgate.net

Integration into Small Molecule Organic Semiconductors

The this compound unit is not only valuable in polymers but also in the construction of well-defined small molecule organic semiconductors. These materials offer advantages over polymers, such as defined molecular weight and simpler purification, while leveraging similar design principles.

Construction of Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) Architectures

Small molecule semiconductors are frequently designed with D-A-D or A-D-A architectures to achieve desired electronic properties. In this context, the electron-deficient thienoisoindigo (TII) core, derived from this compound, serves as an excellent central acceptor (A) for D-A-D type molecules or as terminal acceptor units in A-D-A structures. psu.eduuni-muenchen.de

In a D-A-D design, the electron-deficient TII core is extended by attaching electron-rich moieties (donors) to both sides. uni-muenchen.de This structure promotes a strong intramolecular charge transfer, leading to a significant redshift in absorption and a low bandgap. psu.eduuni-muenchen.de For example, two D-A-D small molecules, TII(BFu)2 and TII(Na)2, were synthesized using a TII core flanked by benzofuran (B130515) or naphthalene (B1677914) donor units, respectively. These molecules exhibited low optical bandgaps of 1.49 eV and 1.53 eV. psu.edu This approach allows for the creation of thermally stable, solution-processable small molecules suitable for organic electronic devices. psu.edu

Table 2: Properties of D-A-D Small Molecules Based on Thienoisoindigo (TII)

Molecule NameDonor (D) UnitAcceptor (A) UnitOptical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)
TII(BFu)2BenzofuranThienoisoindigo1.49-5.09-3.60
TII(Na)2NaphthaleneThienoisoindigo1.53-5.06-3.53

Data sourced from a 2015 study on TII-based small molecules. psu.edu

Development of Non-Fullerene Acceptors

In the realm of organic solar cells, there is a significant research effort to develop non-fullerene acceptors (NFAs) to replace traditional fullerene derivatives. NFAs offer key advantages, including tunable energy levels and strong optical absorption in the visible and near-infrared regions.

The strong electron-accepting nature and rigid planarity of structures derived from this compound make them promising candidates for NFA development. Although much of the work on TII-based materials has focused on their use as p-type donors in combination with fullerene acceptors, the underlying principles of their design are applicable to creating NFAs. researchgate.netpsu.edu For instance, the A-D-A architecture, which is highly successful for NFAs, can be constructed using a central donor core flanked by electron-withdrawing end-groups. By functionalizing the TII unit, it can be employed as a powerful electron-accepting end-group in A-D-A type NFAs. A notable example is ITIC-Th, a highly efficient NFA, which, while not a direct derivative, showcases the potential of fused thienyl-lactam structures in this application area. researchgate.net The development of small molecules like TII(BFu)2 and TII(Na)2, with their low-lying LUMO levels, also points towards the potential of the TII core in constructing novel acceptor materials. psu.edu

In-depth Scientific Analysis of this compound in Advanced Research Applications Uncovers Data Scarcity

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the specific applications of the chemical compound this compound in the field of organic materials science. Despite targeted searches for its role in modulating charge transport, tuning optical properties, and its use as a building block in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), no specific data or detailed research findings corresponding to the requested article structure could be located.

The specified compound, this compound, appears to be a niche molecule with limited investigation into its potential for advanced material applications. While vendor information confirms its existence, for instance, a butyl-substituted version with CAS number 2089237-91-0 is commercially available, this does not extend to performance data in electronic devices. chemicalbook.com

In contrast, extensive research is available for its structural isomer, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) . This isomer is a well-established electron-accepting unit widely employed in the synthesis of conjugated polymers and small molecules for organic electronics. The TPD moiety is frequently utilized to create donor-acceptor materials that exhibit desirable properties for organic solar cells, OFETs, and as host materials in OLEDs. rsc.orgglpbio.comchemspider.comrsc.org Its strong electron-withdrawing nature allows for effective tuning of electronic energy levels, which is crucial for device performance. rsc.org

Similarly, the core heterocyclic structure, 4H-thieno[3,2-b]pyrrole , has been investigated as a donor unit in donor-acceptor type semiconductors for OFETs. acs.org In such studies, it is typically coupled with an electron-accepting moiety to create materials with p-type semiconducting properties. acs.org However, this research focuses on the parent heterocycle or its derivatives like carboxylic acids, not the specific 5,6-dione variant requested. acs.orgsigmaaldrich.comfishersci.co.ukfishersci.co.uk

The absence of literature specifically detailing the charge mobility, optical absorption spectra, and performance of this compound in OLEDs and OFETs prevents the generation of the requested scientific article. The information available is either for a different structural isomer (TPD) or for the parent heterocyclic system in different contexts. Therefore, an article structured around the advanced research applications of this compound cannot be produced based on currently accessible scientific data.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Scalability

Key future research directions include:

Catalyst Development: Investigating more efficient catalysts, such as niobium pentachloride (NbCl₅) or various iron salts, has shown promise in improving the yields of multicomponent reactions for related pyrrolo[3,2-b]pyrroles. scielo.brnih.gov Future work could adapt these catalytic systems for the dione (B5365651) derivative, aiming for lower catalyst loading, milder conditions, and broader substrate scope.

Flow Chemistry: The implementation of continuous flow synthesis offers significant advantages in terms of scalability, safety, and process control. Translating key synthetic steps, such as cyclization or functionalization reactions, into a flow process could enable large-scale production of the core scaffold.

C-H Activation/Arylation: Direct C-H arylation polymerization has emerged as a powerful tool for synthesizing conjugated polymers with fewer synthetic steps and reduced waste. nih.govrsc.org Exploring direct C-H functionalization on the thieno[3,2-b]pyrrole core could provide more atom-economical routes to novel derivatives, bypassing the need for pre-functionalized starting materials. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave-assisted reactions, such as the copper-catalyzed coupling for N-functionalization of dithienopyrroles, can dramatically reduce reaction times and improve yields. researchgate.net A systematic exploration of microwave-assisted protocols for the key bond-forming reactions in the synthesis of 4H-thieno[3,2-b]pyrrole-5,6-dione is a promising avenue for enhancing efficiency.

A comparison of existing and potential synthetic strategies is summarized below:

Synthetic Strategy Current Status/Related Application Potential Advantage for Scalability & Efficiency Reference
Multicomponent Reactions Used for 1,4-dihydro-pyrrolo[3,2-b]pyrroles with NbCl₅ or Fe(ClO₄)₃ catalysts.Simplifies synthesis to a one-pot procedure, increasing overall efficiency. scielo.brnih.gov
Rhodium-Mediated Wolff Rearrangement Synthesis of 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones.Provides a novel route to the core structure. nih.gov
Direct C-H Arylation Used for synthesizing homopolymers of thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives.Reduces synthetic steps and waste, leading to a more sustainable process. nih.govrsc.org
Microwave-Assisted Coupling N-functionalization of dithieno[3,2-b:2,3'-d]pyrroles.Significantly reduces reaction times and can improve yields. researchgate.net

Advanced Functionalization for Tailored Electronic Properties

The electronic properties of materials derived from this compound are highly tunable through strategic functionalization. Future research will focus on precise modifications to the core structure to control energy levels, charge transport characteristics, and optical properties for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Key functionalization strategies for future exploration include:

Donor-Acceptor (D-A) Architectures: The dione moiety serves as an intrinsic acceptor. Future work will involve coupling this core with various donor units to create D-A and A₂–D–A₁–D–A₂ type molecules. squarespace.comnih.gov This approach is critical for narrowing the bandgap and enhancing intramolecular charge transfer, which are desirable for photovoltaic applications. nih.govacs.org

Terminal Acceptor Modification: In A₂–D–A₁–D–A₂ structures, modifying the terminal acceptor groups has a profound impact on the material's optoelectronic attributes. acs.org Systematic variation of terminal acceptors can lead to red-shifted absorption, reduced band gaps, and improved charge transfer, ultimately enhancing device performance. acs.org

Side-Chain Engineering: The introduction of solubilizing alkyl chains, often on the pyrrolic nitrogen, is crucial for solution processability. nih.gov Future studies will investigate the effect of chain length, branching, and placement on solubility, solid-state packing, and electronic performance. ulb.ac.be

Introducing Heteroatoms: Strategic placement of different heteroatoms within the conjugated backbone can fine-tune the electronic energy levels (HOMO/LUMO) and influence intermolecular interactions. nih.gov

Investigation of Solid-State Packing and Morphology for Material Performance Enhancement

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is critically influenced by their organization in the solid state. A deep understanding of the interplay between molecular structure, solid-state packing, and thin-film morphology is essential for performance enhancement.

Future research in this area will focus on:

Controlling Backbone Curvature: The planarity of the molecular backbone significantly affects crystallinity and charge carrier mobility. Studies comparing linear versus curved backbones have shown that a more curved structure can sometimes lead to better device performance after thermal annealing, suggesting a complex relationship between molecular shape and packing. nih.govacs.org Further systematic studies are needed to elucidate these structure-property relationships.

Impact of Alkyl Chain Substituents: The nature of solubilizing alkyl chains can influence the degree of crystallinity and the orientation of molecules in thin films. nih.gov For instance, increased steric hindrance between adjacent alkyl chains can disrupt packing and affect charge mobility. ulb.ac.be A systematic investigation into how different alkyl substitutions affect thin-film morphology is warranted.

Advanced Film Deposition and Annealing: The methods used for film deposition (e.g., spin-coating, solution-shearing) and post-deposition treatments (e.g., thermal or solvent vapor annealing) have a dramatic impact on morphology and device performance. Future work should involve a comprehensive study of these processing parameters to optimize the molecular arrangement for derivatives of this compound.

Grazing-Incidence X-ray Diffraction (GIXD): The use of advanced characterization techniques like GIXD is crucial to probe the molecular orientation and crystallinity within thin films, providing essential feedback for designing molecules that adopt favorable packing motifs. nih.gov

Theoretical Guided Design of Next-Generation Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. This "theory-first" approach can significantly accelerate the discovery of next-generation derivatives with enhanced performance.

Future research will leverage theoretical modeling to:

Predict Optoelectronic Properties: DFT calculations can accurately predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra. nih.govnih.gov This allows for the in-silico screening of large libraries of virtual compounds to identify the most promising candidates for synthesis.

Simulate Charge Transport: Advanced modeling can be used to understand charge transfer properties and predict charge carrier mobilities, guiding the design of materials with improved performance in electronic devices.

Elucidate Structure-Property Relationships: By systematically modifying a reference molecule in silico and calculating the resulting property changes, researchers can build robust models that explain the underlying structure-property relationships, leading to more rational design strategies. nih.govacs.org

Computational Parameter Significance in Material Design Reference
HOMO/LUMO Energy Levels Determines charge injection/extraction efficiency and open-circuit voltage in solar cells. nih.govnih.gov
Band Gap (Eg) Influences the absorption spectrum and the energy required for electronic excitation. nih.govnih.gov
Dihedral Angles Indicates the planarity of the molecular backbone, which affects π-stacking and charge transport. acs.org
Frontier Molecular Orbitals Shows the distribution of electron density for HOMO and LUMO, indicating donor/acceptor character. nih.gov

Comparative Studies with Other Fused Heterocyclic Diones for Structure-Property Relationship Refinement

To fully appreciate the unique advantages of the this compound scaffold, it is crucial to conduct comparative studies with other well-known fused heterocyclic diones. Such studies help to refine structure-property relationships and highlight the specific benefits of this particular core structure.

Future research should include direct comparisons with:

Diketopyrrolopyrrole (DPP) Analogs: DPP is a widely used electron-deficient core in high-performance organic semiconductors. ulb.ac.bersc.org Comparing the performance of polymers based on thienopyrrole-dione with those based on DPP, while keeping other structural components the same, can reveal the influence of the fused thiophene-pyrrole system on packing, mobility, and stability.

Thieno[3,4-c]pyrrole-4,6-dione (TPD) Isomers: The isomeric TPD core is another important building block. nih.govsquarespace.com A direct comparison of materials derived from this compound versus TPD would provide fundamental insights into how the mode of ring fusion affects the electronic structure and material properties.

Pyromellitic Diimide Derivatives: These are known electron-withdrawing units used in n-type polymers. nih.govrsc.org Comparing their performance characteristics against thienopyrrole-dione-based materials can help position the latter within the broader landscape of electron-accepting building blocks.

By systematically benchmarking against these established systems, researchers can identify the unique processing-structure-property relationships that govern the performance of this compound derivatives, paving the way for their targeted application in next-generation technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4H-thieno[3,2-b]pyrrole-5,6-dione derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-based precursors with pyrrole-forming reagents. For example, Abdelhamid (2009) demonstrated the use of sodium salts of benzofuran derivatives and heterocyclic amines to construct thieno[2,3-b]pyridine scaffolds, which can be adapted for analogous systems . Thermal reflux with acetic anhydride and sodium acetate (as in ) is a standard method for cyclization and purification . Key steps include controlling reaction time (2–3 hours) and solvent systems (e.g., acetic acid/water mixtures) to isolate crystalline products.

Q. What spectroscopic techniques are employed to characterize this compound derivatives?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR for structural elucidation (e.g., confirming substitution patterns), IR spectroscopy for functional group identification (e.g., dione carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. High-performance liquid chromatography (HPLC) is critical for purity assessment, as shown in studies validating methods for related pyrrolo-pyridinediones .

Q. How are substituents introduced to the thieno-pyrrole core to modulate electronic properties?

  • Methodological Answer : Substituents like alkoxy groups (e.g., methoxy, ethoxy) are introduced via nucleophilic substitution or alkylation. For example, Muszalska et al. (2003) modified 4-methoxy derivatives using hydroxypropyl-piperazinyl groups to alter solubility and pharmacological activity . Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can add aryl/heteroaryl groups.

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives under varying reaction conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd for cross-coupling).
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (acetic acid) solvents. highlights acetic acid/water mixtures for recrystallization .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Statistical Design : Apply response surface methodology (RSM) to model interactions between variables (e.g., molar ratios, temperature).

Q. How to resolve contradictions in spectral data interpretation for substituted this compound analogs?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
  • Computational Aids : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for methyl-substituted thieno-pyrroles in .

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace dione moieties with thioketones or amides to assess electronic effects on receptor binding .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the dione group).
  • In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases) with IC₅₀ measurements, as in studies on pyrrolo-pyridinediones .

Q. How to address thermal instability observed in this compound derivatives during storage?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and optimize storage conditions (e.g., inert atmosphere, desiccants).
  • Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins.
  • Structural Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance stability, as seen in trifluoromethyl-thiazolo pyridines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for methyl-substituted thieno-pyrrole derivatives?

  • Methodological Answer :

  • Purity Assessment : Compare HPLC data (e.g., ’s 97% purity standards) to rule out impurities .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Synthetic Reproducibility : Verify reaction conditions (e.g., cooling rates during crystallization) from sources like , which reports mp 63–64°C for 4-methyl derivatives .

Computational & Theoretical Approaches

Q. What computational tools predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and absorption spectra.
  • Charge-Transport Modeling : Apply Marcus theory to estimate hole/electron mobility in thin-film devices.
  • Benchmarking : Validate against experimental UV-Vis data from benzofuran-thienopyridine hybrids .

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